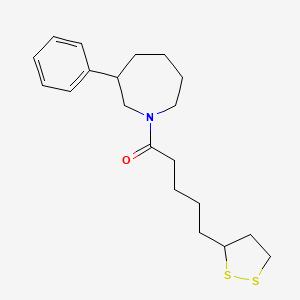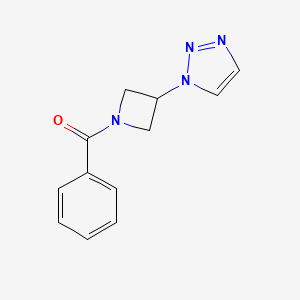![molecular formula C14H14ClN3O2S B6425325 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034576-44-6](/img/structure/B6425325.png)
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as CP-TPPC, is a compound that has been identified as a potential therapeutic agent. CP-TPPC is an aryloxy-substituted pyrrolidine that has a number of interesting features, including its ability to modulate the activity of several essential enzymes and receptors in the body. CP-TPPC has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in a number of areas. It has been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in neurological disorders. In particular, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its ability to modulate the activity of several essential enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the epidermal growth factor receptor (EGFR). In addition, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its ability to reduce inflammation and oxidative stress, as well as its potential to inhibit the growth of cancer cells.
Wirkmechanismus
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is believed to exert its therapeutic effects through a number of mechanisms. It has been shown to modulate the activity of several essential enzymes and receptors in the body, including COX-2, 5-LOX, and EGFR. In addition, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to reduce inflammation and oxidative stress, as well as its potential to inhibit the growth of cancer cells. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in neurological disorders.
Biochemical and Physiological Effects
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of several essential enzymes and receptors in the body, including COX-2, 5-LOX, and EGFR. In addition, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to reduce inflammation and oxidative stress, as well as its potential to inhibit the growth of cancer cells. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide in lab experiments include its high yield, low cost, and ease of synthesis. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of beneficial effects, including its ability to modulate the activity of several essential enzymes and receptors in the body, reduce inflammation and oxidative stress, and inhibit the growth of cancer cells. However, there are some limitations to using 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide in lab experiments, such as its potential toxicity and the need for additional studies to fully understand its mechanism of action.
Zukünftige Richtungen
The potential future directions for 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide include further studies to better understand its mechanism of action, as well as its potential therapeutic applications in a variety of diseases and disorders. In addition, further studies could be conducted to optimize the synthesis method, as well as to identify potential side effects and toxicity. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could be studied for its potential to be used in combination with other drugs or therapies, as well as its potential to be used in the development of novel drug delivery systems. Finally, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could be studied for its potential to be used as a biomarker for various diseases and disorders.
Synthesemethoden
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been synthesized using a method known as the “Suzuki-Miyaura cross-coupling reaction”. This method involves the use of palladium-catalyzed coupling of aryl halides and organoboranes. In the case of 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, the reaction involves the use of 3-chloropyridine-4-yl bromide and thiophen-2-ylboronic acid. The reaction proceeds in the presence of a catalytic amount of palladium acetate and a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) and the product is obtained in high yields.
Eigenschaften
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-8-16-5-3-12(11)20-10-4-6-18(9-10)14(19)17-13-2-1-7-21-13/h1-3,5,7-8,10H,4,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFFSLVIUYDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B6425248.png)
![3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B6425254.png)
![N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B6425260.png)
![N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6425264.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6425281.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6425286.png)

![3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole](/img/structure/B6425295.png)

![tert-butyl 4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B6425306.png)
![3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6425319.png)
![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)
![3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B6425344.png)
![2,4-dimethyl-6-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425360.png)